molecular formula C8H8N2O2 B3360534 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione CAS No. 89159-34-2

6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

Cat. No. B3360534
CAS RN: 89159-34-2
M. Wt: 164.16 g/mol
InChI Key: QKHQTKXYVUEONP-UHFFFAOYSA-N
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Description

“6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione” is a chemical compound with the molecular formula C10H10N2O3 . It is a derivative of pyrrolopyridine, a class of compounds that have been studied for their potential applications in various fields, including medicinal chemistry .

Scientific Research Applications

Synthesis and Biological Activity

  • Researchers have synthesized various derivatives of pyrrolo[3,4-c]pyridines, including 6-methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione. These compounds have shown potential in antitumor and antimicrobial activities, with some derivatives exhibiting activity against C. albicans and S. aureus (Wójcicka et al., 2017).

Degradation Mechanism Studies

  • Studies on the degradation mechanism of derivatives of pyrrolo[3,4-c]pyridine-1,3(2H)-dione, including 6-methyl derivatives, have been conducted. These studies have involved isolation and identification of degradation products, providing insights into the stability and decomposition of these compounds under various conditions (Muszalska, 2010).

Organic Semiconductor Applications

  • Pyrrolo[3,4-c]pyridine derivatives have been used in the development of organic semiconductors. Specifically, they have been utilized in constructing copolymers for organic thin film transistors, demonstrating promising charge transport performance (Guo et al., 2014).

Photophysical Properties

  • The photophysical properties of pyrrolo[3,4-c]pyridine derivatives have been explored, particularly for their fluorescent properties. These compounds exhibit fluorescence in various solvents with emission maxima in the blue-green region of the spectrum. This suggests potential applications in dye and pigment industries (Ershov et al., 2016).

Future Directions

Pyrrolopyridine derivatives, including “6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione”, have potential applications in medicinal chemistry, particularly as inhibitors of fibroblast growth factor receptors (FGFRs) . FGFRs play an essential role in various types of tumors, and targeting FGFRs represents an attractive strategy for cancer therapy . Therefore, the development of pyrrolopyridine derivatives targeting FGFRs has promising prospects .

properties

IUPAC Name

6-methyl-2,5-dihydro-1H-pyrrolo[3,4-c]pyridine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-4-2-5-3-9-7(11)6(5)8(12)10-4/h2H,3H2,1H3,(H,9,11)(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKHQTKXYVUEONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)NC2)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344370
Record name 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione

CAS RN

89159-34-2
Record name 6-Methyl-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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